molecular formula C16H14OS B132848 2-Isopropylthioxanthone CAS No. 5495-84-1

2-Isopropylthioxanthone

Cat. No. B132848
CAS RN: 5495-84-1
M. Wt: 254.3 g/mol
InChI Key: KTALPKYXQZGAEG-UHFFFAOYSA-N
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Description

2-Isopropylthioxanthone (ITX) is a photoinitiator commonly used in the printing ink of packaging materials. It has recently garnered attention due to its detection in milk and fruit drinks, raising concerns about its potential effects on human health. ITX shares structural similarities with known AhR-agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and furanocoumarins, which has led to investigations into its ability to activate the AhR pathway .

Synthesis Analysis

The synthesis of isotopically labelled 2-isopropylthioxanthone has been achieved through two efficient synthetic routes starting from 2,2'-dithiosalicylic acid and deuterium cumene. These methods have resulted in stable deuterium-labelled ITX with high isotopic abundance (98.1% and 98.8%) and excellent chemical purities. The structures and isotope abundances of the synthesized compounds were confirmed using proton nuclear magnetic resonance and liquid chromatography-mass spectrometry .

Molecular Structure Analysis

The molecular structure of ITX is crucial for its function as a photoinitiator. While the specific details of its molecular structure are not provided in the abstracts, the confirmation of the structure through NMR and LC-MS techniques suggests a well-defined and consistent molecular framework, which is essential for its photoinitiating activity .

Chemical Reactions Analysis

ITX, when used as a sensitizer, can rapidly react with bis[2-(o-chlorophenyl)-4,5-diphenylimidazole] (I1) to form imidazolyl radicals as the major product. This reaction has been studied using flash photolysis, revealing a very high rate constant. The reaction mechanism does not involve triplet-triplet energy transfer or charge transfer complexes as prominent intermediates, but rather the formation of an encounter complex that decomposes quickly .

Physical and Chemical Properties Analysis

The physical and chemical properties of ITX are inferred from its behavior in various in vitro bioassays. ITX has demonstrated the ability to activate the AhR pathway, induce EROD activity in rat hepatoma cells, and exhibit gene expression profiles similar to TCDD. Additionally, ITX has shown potential anti-estrogenic and anti-androgenic properties in yeast-based bioassays. These findings suggest that ITX interacts with biological systems in a manner that could have implications for human health, and further in vivo studies are warranted for hazard characterization .

Scientific Research Applications

Photoinitiator in Printing Ink

2-Isopropylthioxanthone (2-ITX) is primarily known for its use as a photoinitiator in printing ink, particularly for packaging materials. It garnered attention when detected in milk and fruit drinks, leading to studies on its effects on human health. Research has focused on its structural similarities to AhR-agonists, revealing its potential to activate the AhR. It has also been found to induce gene expression profiles similar to certain dioxins in rat hepatoma cells (Peijnenburg et al., 2010).

Interaction with Biological Systems

Investigations into 2-ITX's interaction with biological systems have shown that it does not exert anxiolytic or sedative effects when administered to rats and does not significantly affect central or peripheral benzodiazepine receptors. These findings are crucial in understanding the broader implications of 2-ITX's presence in food products (Campioli et al., 2010).

Analytical Methods for Detection in Food and Beverages

Significant research has been dedicated to developing methods for detecting 2-ITX in food and beverages. Gas chromatography-mass spectrometry and high-performance liquid chromatography have been employed to analyze its presence in various food items, with specific attention to its migration from packaging materials (Zhang Yaohai et al., 2010), (Sun et al., 2007).

Impact on Endocrine Systems

Recent studies have highlighted the endocrine-disrupting potential of 2-ITX, particularly its antiandrogenic and antiestrogenic activities. These effects were observed in various bioassays, indicating the need for further research into the compound's impact on hormone systems (Reitsma et al., 2013).

Interaction with Lipid Membranes

Research into 2-ITX's interaction with lipid membranes has revealed its significant impact on phospholipid organization. It behaves as a disordering agent in the gel state of lipids and tends to rigidify membranes in their fluid state, suggesting a strong interaction with lipid components of biological membranes (Momo et al., 2007).

Photoproduct Formation and Photopolymerization

2-ITX's role in the formation of photoproducts and its efficiency in photopolymerization processes, especially in ultraviolet (UV) curable coatings, is a significant area of research. Studies have investigated its photoproduct formation with maleic anhydride and its applications in curing coatings (Mullings et al., 2007).

Safety And Hazards

2-Isopropylthioxanthone is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Thioxanthone, the core structure of 2-Isopropylthioxanthone, has been recognized as a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, making it a key player in photochemistry . This suggests potential future directions for the use of 2-Isopropylthioxanthone in other applications involving photochemistry.

properties

IUPAC Name

2-propan-2-ylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALPKYXQZGAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044691
Record name 2-(Propan-2-yl)-9H-thioxanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Pellets or Large Crystals
Record name 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Isopropylthioxanthone

CAS RN

5495-84-1
Record name 2-Isopropylthioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5495-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl thioxanthone
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Record name 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Propan-2-yl)-9H-thioxanthen-9-one
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Record name 2-isopropyl-9H-thioxanthen-9-one
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Record name 2-ISOPROPYLTHIOXANTHONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1-chloro-4-propoxythioxanthone; 4-isopropylthioxanthone; and the mixture thereof.
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Synthesis routes and methods II

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Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
572
Citations
QQ Zhu, M Fink, F Seitz, S Schneider… - Journal of Photochemistry …, 1991 - Elsevier
The triplet states of 2-isopropylthioxanthone (ITX) and 4,4′-bis(N,N′-dimethylamino)benzophenone (Michler's ketone, MK) react very rapidly with bis[2-(o-chlorophenyl)-4,5-…
Number of citations: 0 www.sciencedirect.com
T Rothenbacher, M Baumann… - Food additives and …, 2007 - Taylor & Francis
To elucidate the occurrence of the photo-initiator, 2-isopropylthioxanthone (2-ITX), more than 100 food products on the German market, packed in cartons, plastic cups and foils, were …
Number of citations: 0 www.tandfonline.com
A Peijnenburg, J Riethof-Poortman, H Baykus… - Toxicology in Vitro, 2010 - Elsevier
2-Isopropylthioxanthone (2-ITX) has been widely used as a photoinitiator in printing ink of packaging materials. A few years ago, this compound got special attention since it was …
Number of citations: 0 www.sciencedirect.com
Y Zhang, HH Wang, S Wei, JQ Liu… - Journal of Chemical & …, 2015 - ACS Publications
The solubilities of 2-isopropylthioxanthone (ITX) in methanol, toluene, ethanol, acetone, ethyl acetate, 1,4-dioxane, and 1,2-dichloroethane were determined at temperatures ranging …
Number of citations: 0 pubs.acs.org
H MENG, LY LIU, WT YANG - Journal of Beijing University of …, 2010 - journal.buct.edu.cn
Abstract: A residual group-containing precursor was synthesized by photopolymerization initiated by the hydrogen abstraction photo initiator system 2-isopropylthioxanthone/ethyl 4-(…
Number of citations: 0 journal.buct.edu.cn
P Cocci, M Mozzicafreddo, M Angeletti… - Ecotoxicology and …, 2016 - Elsevier
Previous studies have shown both anti-estrogenic and anti-androgenic activities of 2-isopropylthioxanthone (2-ITX), a well known food contaminant, in in vitro assays. However, no data …
Number of citations: 0 www.sciencedirect.com
C Fang, W Yang, C Yang, H Wang… - Journal of Labelled …, 2016 - Wiley Online Library
… for determining the residue of 2-isopropylthioxanthone in the contaminated food because of … 2-isopropylthioxanthone. Park reported the synthesis of unlabelled 2-isopropylthioxanthone …
JV Crivello, M Sangermano - Journal of polymer science part A …, 2001 - Wiley Online Library
… Depicted in Figure 10 is a comparison of the photopolymerization of VCHO with 2-isopropylthioxanthone (ITX) and CQ. A control study is also included in which no photosensitizer was …
Number of citations: 0 onlinelibrary.wiley.com
EL Bradley, JS Stratton, J Leak, L Lister… - Food Additives & …, 2013 - Taylor & Francis
… In 2005 the Italian authorities identified 2-isopropylthioxanthone (ITX), a photoinitiator used in printing inks, in fruit juices, milk, soya drink, rice drink, nutrition/protein drinks, yoghurt, wine…
Number of citations: 0 www.tandfonline.com
J Pinaud, TKH Trinh, D Sauvanier… - … A European Journal, 2018 - Wiley Online Library
… To extend spectral sensitivity at higher wavelengths, the photodecomposition of 1 was sensitized by 2-isopropylthioxanthone (ITX). ITX absorbs within the UV/A range (320–400 nm, …

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